molecular formula C10H8ClNO B1587447 4-Chloromethyl-2-phenyl-oxazole CAS No. 30494-97-4

4-Chloromethyl-2-phenyl-oxazole

Cat. No.: B1587447
CAS No.: 30494-97-4
M. Wt: 193.63 g/mol
InChI Key: ANSKJZIDWXDAJW-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-phenyl-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 4-position and a phenyl group at the 2-position

Scientific Research Applications

4-Chloromethyl-2-phenyl-oxazole has a wide range of applications in scientific research:

Safety and Hazards

4-Chloromethyl-2-phenyl-oxazole is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

Oxazole derivatives, including 4-Chloromethyl-2-phenyl-oxazole, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various this compound derivatives and screening them for various biological activities. This could lead to the development of new drugs and other useful compounds .

Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, which includes a discussion on the therapeutic potentials of oxazole scaffolds . Another paper discusses the design, synthesis, and biological evaluation of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives as potential fungicidal agents .

Biochemical Analysis

Biochemical Properties

4-Chloromethyl-2-phenyl-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to alterations in their catalytic activities, impacting various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activities, leading to changes in metabolic flux and cellular functions . For instance, this compound has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with alterations in cellular functions, including changes in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activities and improving metabolic functions . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage. These findings underscore the need for precise dosage control in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular macromolecules . These metabolic processes can influence the overall metabolic flux and levels of metabolites within cells, potentially affecting cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-phenyl-oxazole typically involves the reaction between 1,3-dichloroacetone and an amide. The reaction is carried out by heating the mixture at 130°C . This method provides a straightforward route to obtain the desired oxazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-phenyl-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the oxazole ring.

    Reduction Products: Reduced forms of the oxazole ring.

Comparison with Similar Compounds

    2-Phenyl-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-Methyl-2-phenyl-oxazole: Substituted with a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.

    4-Chloromethyl-2-methyl-oxazole: Features a methyl group at the 2-position instead of a phenyl group, altering its properties.

Uniqueness: 4-Chloromethyl-2-phenyl-oxazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSKJZIDWXDAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393562
Record name 4-chloromethyl-2-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30494-97-4
Record name 4-chloromethyl-2-phenyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzamide (0.80 g, 6.60 mmol) and 1,3-dichloropropan-2-one (1.01 g, 7.92 mmol) was heated to 130° C. for 1 hour under nitrogen atmosphere. The crude was purified by crystallization from acetonitrile (25 ml): the suspension was heated to reflux and a brown solution with a white insoluble solid was obtained. It was filtered and the solution was cooled to room temperature. A precipitate formed and the suspension was filtered on a buckner funnel washing with acetonitrile (8 ml). The solid was recovered from the filter, dissolved in EtOAc (20 ml) and washed with 1N NaHCO3 (15 ml). The organic phase was dried (Na2SO4) and evaporated to give 4-(chloromethyl)-2-phenyloxazole (315 mg, 25% yield) as a pale brown solid.
Quantity
0.8 g
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1.01 g
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Synthesis routes and methods II

Procedure details

Benzamide (1.21 g, 10 mmol) is mixed with 1,3-dichloroacetone (1.26 g, 10 mmol) and the mixture heated to 130° C. and stirred at this temperature for 1 h. The resulting mixture is then cooled, diluted with ethyl acetate, washed with K2CO3 solution (sat.), then brine, dried over MgSO4 and concentrated to give the title compound as a solid, which is used without further purification. MS (ESI) 194 (M+H, Cl pattern)+.
Quantity
1.21 g
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1.26 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

This compound was synthesized from 1,3-dichloroacetone and benzamide as described in example 71 step 1 (65 g, yield 68%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.06-8.04 (m, 2H), 7.72 (m, 1H), 7.49-7.46 (m, 3H), 4.59 (d, J=1.1 Hz, 2H). MS (ESI) m/z: Calculated for C10H8ClNO: 193.03. found: 194.2 (M+H)+.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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